[2-amino-2-(4-chlorophenyl)ethyl]dimethylamine dihydrochloride
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Overview
Description
[2-amino-2-(4-chlorophenyl)ethyl]dimethylamine dihydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a chlorophenyl group, and a dimethylamine group, making it a versatile compound for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-amino-2-(4-chlorophenyl)ethyl]dimethylamine dihydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2-amino-2-(4-chlorophenyl)ethanol. The final step involves the reaction of this intermediate with dimethylamine in the presence of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of dechlorinated products.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dechlorinated and reduced amine products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [2-amino-2-(4-chlorophenyl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
- [2-amino-2-(4-bromophenyl)ethyl]dimethylamine dihydrochloride
- [2-amino-2-(4-fluorophenyl)ethyl]dimethylamine dihydrochloride
- [2-amino-2-(4-methylphenyl)ethyl]dimethylamine dihydrochloride
Comparison: Compared to its analogs, [2-amino-2-(4-chlorophenyl)ethyl]dimethylamine dihydrochloride exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and binding affinity to certain receptors, making it a valuable compound in drug development.
Properties
CAS No. |
1803580-86-0 |
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Molecular Formula |
C10H17Cl3N2 |
Molecular Weight |
271.6 |
Purity |
95 |
Origin of Product |
United States |
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